[3-(2,2-Dimethylpropoxy)phenyl]methanol
Description
[3-(2,2-Dimethylpropoxy)phenyl]methanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by a phenyl group substituted with a methanol group and a 2,2-dimethylpropoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
IUPAC Name |
[3-(2,2-dimethylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDRRKXELMCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-Dimethylpropoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(2,2-Dimethylpropoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2-dimethylpropoxy)benzaldehyde or 3-(2,2-dimethylpropoxy)benzoic acid.
Reduction: Formation of 3-(2,2-dimethylpropoxy)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
One of the primary applications of [3-(2,2-Dimethylpropoxy)phenyl]methanol is as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:
- Nucleophilic Aromatic Substitution : This reaction allows for the introduction of different functional groups into the aromatic ring, expanding its utility in synthesizing derivatives with specific properties.
- Oxidation and Reduction Reactions : The compound can be oxidized to form quinones or reduced to yield hydroquinones, both of which are valuable in organic synthesis and materials science.
Biological Research
Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits potential biological activities. Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Additionally, its antioxidant capabilities suggest applications in preventing oxidative stress-related damage in biological systems.
Pharmaceutical Applications
Drug Development
The compound is currently under investigation for its potential therapeutic applications. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions positions it as a promising candidate in drug design. Ongoing research aims to elucidate its mechanisms of action and evaluate its efficacy in treating various diseases.
Industrial Applications
Production of Polymers and Resins
In industrial settings, this compound is utilized in the manufacture of polymers and resins due to its stability and reactivity. Its incorporation into polymer matrices can enhance material properties such as durability and thermal resistance. This application is particularly relevant in industries focused on advanced materials and coatings.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for organic molecules | Versatile reactivity; enables functionalization |
| Biological Research | Antimicrobial agent; antioxidant | Potential therapeutic applications |
| Pharmaceuticals | Drug development | Interaction with biological targets |
| Industrial | Production of polymers and resins | Enhances material properties |
Case Studies
- Synthesis of Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. This research highlights its potential as a base compound for developing new antibiotics.
- Polymer Composite Development : In an industrial application, researchers incorporated this compound into epoxy resins. The resulting composites showed improved thermal stability and mechanical strength compared to traditional formulations.
- Drug Formulation Studies : Preliminary studies investigating the compound's interaction with specific enzymes have shown promise in drug formulation processes aimed at enhancing bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of [3-(2,2-Dimethylpropoxy)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
[3-(2,2-Dimethylpropoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-(2,2-Dimethylpropoxy)phenyl]acetone: Contains an acetone group instead of methanol.
[3-(2,2-Dimethylpropoxy)phenyl]amine: Contains an amine group instead of methanol.
Uniqueness
[3-(2,2-Dimethylpropoxy)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Biological Activity
[3-(2,2-Dimethylpropoxy)phenyl]methanol is a compound with potential biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 206.29 g/mol
This structure includes a phenolic moiety attached to a dimethylpropoxy group, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential applications in treating infections.
- Anticancer Potential : Investigations into its effects on cancer cell lines have revealed promising results in inhibiting cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals and reducing oxidative damage.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell survival.
- Cell Signaling Modulation : Interaction with cellular receptors may alter signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Effective against MRSA | High |
| Phenol | High | Moderate | Moderate |
| Resveratrol | High | Low | High |
Case Studies
- Antioxidant Study : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
- Antimicrobial Research : In vitro tests indicated that the compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its relevance in developing new antibiotics.
- Cancer Cell Line Studies : Research involving human cervical adenocarcinoma (HeLa) cells showed that treatment with the compound led to a significant decrease in cell viability, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
